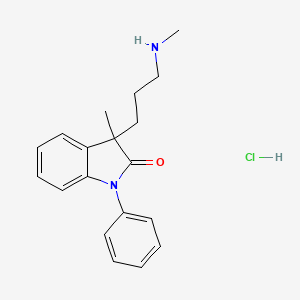

Amedalin hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

22232-73-1 |

|---|---|

Molekularformel |

C19H23ClN2O |

Molekulargewicht |

330.8 g/mol |

IUPAC-Name |

3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one;hydrochloride |

InChI |

InChI=1S/C19H22N2O.ClH/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15;/h3-7,9-12,20H,8,13-14H2,1-2H3;1H |

InChI-Schlüssel |

DDOCDXCKSVDRHL-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl |

Kanonische SMILES |

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amedalin Hydrochloride; Amedalin Hydrochloride [USAN]; Amedalin HCl; UNII-0EMF539HN0; UK 3540-1; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Amedalin Hydrochloride: A Technical Guide to its Mechanism of Action at the Norepinephrine Transporter

This document provides an in-depth technical examination of Amedalin hydrochloride, a selective norepinephrine reuptake inhibitor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its molecular mechanism, pharmacological profile, and the experimental methodologies used for its characterization.

Introduction: The Significance of a Selective Probe

Amedalin (UK-3540-1) is a selective norepinephrine reuptake inhibitor (NRI) synthesized in the early 1970s.[1] While it was never commercially marketed as an antidepressant, its high selectivity has rendered it an invaluable tool in neuropharmacology.[2] The primary pharmacological effect of Amedalin is the potent and selective inhibition of the norepinephrine transporter (NET).[2] This action leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[2][3]

Unlike many other antidepressants, such as serotonin-norepinephrine reuptake inhibitors (SNRIs) or tricyclic antidepressants (TCAs), Amedalin exhibits negligible affinity for the serotonin (SERT) and dopamine (DAT) transporters.[1] Furthermore, it lacks significant antihistaminic or anticholinergic properties, resulting in a "clean" pharmacological profile that minimizes off-target effects.[1][2] This specificity allows researchers to precisely investigate the role of the noradrenergic system in various physiological and pathological processes, from mood regulation to cognitive function, without the confounding influence of other monoamine systems.[2]

The Noradrenergic Synapse: A Stage for Molecular Interaction

To comprehend the action of Amedalin, one must first understand the dynamics of the noradrenergic synapse. Norepinephrine (NE) is synthesized in the presynaptic neuron and stored in vesicles. Upon neuronal firing, these vesicles fuse with the presynaptic membrane, releasing NE into the synaptic cleft. The released NE can then bind to and activate α- and β-adrenergic receptors on the postsynaptic neuron, propagating the signal.[4][5]

The termination of this signal is primarily controlled by the norepinephrine transporter (NET), a protein embedded in the presynaptic neuron's membrane.[3][6] The NET actively recaptures NE from the synaptic cleft, returning it to the presynaptic terminal for repackaging or degradation.[4] This reuptake process is highly efficient, recapturing as much as 90% of the released norepinephrine, thereby tightly regulating the duration and intensity of noradrenergic signaling.[4]

Protocol: Competitive NET Binding Assay

-

Membrane Preparation: Homogenize tissue or cells known to express high densities of NET (e.g., rat hypothalamus, or HEK293 cells transfected with human NET) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer. 2[7]. Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a NET-specific radioligand (e.g., [³H]nisoxetine), and varying concentrations of unlabeled Amedalin hydrochloride. 3[8]. Control Wells:

-

Total Binding: Include wells with membranes and radioligand only.

-

Non-Specific Binding (NSB): Include wells with membranes, radioligand, and a high concentration of a known, potent NET inhibitor (e.g., desipramine) to saturate all specific binding sites. This is a critical self-validating step; any remaining radioactivity is considered non-specific.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium. 5[7]. Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through. 6[8]. Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter. 8[7]. Data Analysis: Subtract the NSB counts from all other wells to determine specific binding. Plot the specific binding against the logarithm of Amedalin concentration to generate a competition curve. The concentration of Amedalin that inhibits 50% of the specific binding is the IC₅₀ value. The inhibition constant (Ki), which reflects the true affinity of Amedalin for the NET, is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[2][9]Data Presentation: Typical Binding Affinity for a Selective NRI

| Parameter | Value | Description |

| IC₅₀ | ~10-50 nM | Concentration of Amedalin required to displace 50% of the radioligand. |

| Ki (NET) | ~5-25 nM | Inhibition constant; a measure of binding affinity for NET. |

| Ki (SERT) | >1000 nM | Demonstrates low affinity for the serotonin transporter. |

| Ki (DAT) | >1000 nM | Demonstrates low affinity for the dopamine transporter. |

Note: The values presented are typical for a selective norepinephrine reuptake inhibitor and serve as an illustrative example.

Synaptosomal Uptake Assays: Measuring Functional Inhibition

Causality: While binding assays confirm affinity, they do not directly measure the functional consequence of that binding. A synaptosomal uptake assay is a functional test that directly measures the ability of Amedalin to inhibit the transport of norepinephrine into nerve terminals. S[10]ynaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters. T[10]his assay validates that the binding of Amedalin to NET translates into a blockade of its reuptake function.

Protocol: [³H]Norepinephrine Uptake Assay

-

Synaptosome Preparation: Isolate synaptosomes from a relevant brain region (e.g., rat cerebral cortex or hypothalamus) using differential centrifugation and a Ficoll gradient. Resuspend the final synaptosomal pellet in a physiological buffer. 2[10]. Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of Amedalin hydrochloride or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of [³H]norepinephrine to each sample. 4[11]. Control for Non-Specific Uptake: A parallel set of samples should be incubated at 4°C instead of 37°C. At this low temperature, active transport is inhibited, and any measured radioactivity represents non-specific uptake and adsorption. T[12]his control is essential for the self-validation of the protocol.

-

Termination of Uptake: After a short incubation period (e.g., 4-10 minutes), terminate the uptake by rapidly adding ice-cold buffer and filtering the samples through glass fiber filters to trap the synaptosomes. 6[11][12]. Washing and Quantification: Wash the filters with ice-cold buffer, and quantify the trapped radioactivity via scintillation counting.

-

Data Analysis: Calculate the specific uptake by subtracting the counts from the 4°C samples from the 37°C samples. Determine the percent inhibition of norepinephrine uptake at each concentration of Amedalin and calculate the IC₅₀ value, which represents the concentration of Amedalin required to inhibit 50% of norepinephrine transport.

Conclusion

The mechanism of action of Amedalin hydrochloride is characterized by its high-affinity binding to and competitive inhibition of the norepinephrine transporter. This selective action prevents the reuptake of norepinephrine from the synaptic cleft, leading to enhanced noradrenergic neurotransmission. Its specificity for the NET, with negligible activity at SERT, DAT, or other common receptors, establishes Amedalin as a precise pharmacological tool. The combination of radioligand binding assays to determine affinity and synaptosomal uptake assays to confirm functional inhibition provides a comprehensive and validated understanding of its molecular mechanism, making it an ideal probe for elucidating the role of norepinephrine in the central nervous system.

References

-

Sheldon, R. J., & Padgett, W. L. (2018). Norepinephrine transporter inhibitor mechanism of action. In the sinus... ResearchGate. [Link]

-

Khelkhal, S., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed. [Link]

-

Wikipedia. Amedalin. [Link]

-

Fenollar-Ferrer, C., et al. (2014). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. PubMed Central. [Link]

-

Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]

-

Ace Therapeutics. Amedalin Hydrochloride. [Link]

-

Farrar, M., & Shcherbatykh, I. (2021). New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. PubMed Central. [Link]

-

Zheng, M., & Zhan, X. (2006). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Wikipedia. Norepinephrine reuptake inhibitor. [Link]

-

Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

-

Carboni, E., et al. (2004). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. PubMed Central. [Link]

-

Horseman, T. L., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Patsnap Synapse. What are NET inhibitors and how do they work?. [Link]

-

Tseng, C. J., et al. (1988). Norepinephrine release and reuptake by hypothalamic synaptosomes of spontaneously hypertensive rats. American Heart Association Journals. [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. PubMed. [Link]

-

Oncodesign Services. Radioligand competition binding assay. [Link]

-

StatPearls. (2023). Anticholinergic Medications. NCBI Bookshelf. [Link]

Sources

- 1. Amedalin - Wikipedia [en.wikipedia.org]

- 2. Amedalin hydrochloride | 22232-73-1 | Benchchem [benchchem.com]

- 3. What are NET inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Amedalin HCl (UK-3540-1): Chemical Structure, Properties, and Pharmacological Profile

Introduction

Amedalin (UK-3540-1) is a selective norepinephrine reuptake inhibitor (NRI) that was first synthesized in the early 1970s.[1] While developed with the potential for use as an antidepressant, it was never commercially marketed.[1] Despite this, Amedalin remains a significant compound within the field of neuropharmacology. Its high selectivity for the norepinephrine transporter (NET) over other monoamine transporters makes it an invaluable tool for researchers studying the specific roles of the noradrenergic system in mood, cognition, and behavior. This guide provides a comprehensive technical overview of Amedalin HCl, detailing its chemical structure, physicochemical properties, and its precise mechanism of action, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

The foundational chemical structure of Amedalin is a 3,3-disubstituted N-phenyl-2-indolinone core.[2] This scaffold is critical for its pharmacological activity. The hydrochloride salt form, Amedalin HCl, is the subject of this guide.

-

IUPAC Name: 3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one;hydrochloride[2]

-

Synonyms: Amedalin Hydrochloride, UK 3540-1[2]

-

CAS Numbers: 22232-73-1 (HCl salt); 22136-26-1 (Free base)[1]

Physicochemical Data Summary

The key physicochemical properties of Amedalin HCl are summarized in the table below. This data is essential for designing experimental protocols, including solvent selection and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃ClN₂O | [2] |

| Molecular Weight | 330.8 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO; Insoluble in water | [2] |

| Storage Conditions | Short-term (days to weeks): Dry, dark, 0 - 4°CLong-term (months to years): -20°C | [2] |

Pharmacological Profile

Primary Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Amedalin's primary pharmacological effect is the potent and selective inhibition of the norepinephrine transporter (NET).[1][2] The NET is a transmembrane protein located on presynaptic noradrenergic neurons responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling.[2]

By binding to and inhibiting NET, Amedalin effectively blocks this reuptake process.[2] This leads to an increased concentration and prolonged residence time of norepinephrine in the synapse, resulting in enhanced stimulation of postsynaptic adrenergic receptors.[2] This specific neurochemical modulation is believed to be the basis of its potential antidepressant effects.[2]

Sources

Unlocking the Potential of Noradrenergic Signaling: A Technical Guide to Selective Norepinephrine Reuptake Inhibitor (NRI) Research Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Norepinephrine in Neural Function

Norepinephrine (NE), also known as noradrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter.[1] It plays a pivotal role in a myriad of physiological and cognitive processes, including attention, arousal, sleep-wake cycles, learning, memory, and mood regulation.[1][2] The precise control of norepinephrine levels in the synaptic cleft is crucial for maintaining normal brain function. The norepinephrine transporter (NET), a protein located on the presynaptic neuron, is the primary mechanism for clearing norepinephrine from the synapse, thereby terminating its signaling.[2][3][4]

Selective norepinephrine reuptake inhibitors (NRIs) are a class of pharmacological agents that specifically block the action of the NET.[5][6] This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[5][6][7] This targeted mechanism of action makes NRIs invaluable tools for both basic research into the noradrenergic system and for the development of therapeutics for a range of neuropsychiatric disorders.

I. Core Pharmacology of Selective NRIs: Mechanism of Action and Therapeutic Rationale

The fundamental mechanism of action for all selective NRIs is the competitive inhibition of the norepinephrine transporter.[8][9] By binding to the NET, these compounds prevent the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3][9] This leads to an accumulation of norepinephrine in the synapse, resulting in increased stimulation of postsynaptic adrenergic receptors.[8]

The therapeutic rationale for using NRIs stems from the well-established role of norepinephrine in various brain circuits. For instance, in Attention-Deficit/Hyperactivity Disorder (ADHD), NRIs are thought to enhance noradrenergic signaling in the prefrontal cortex, a brain region critical for executive functions like attention and impulse control.[10][11][12] In depression, the "monoamine hypothesis" has long suggested that deficits in neurotransmitters like norepinephrine contribute to the pathophysiology of the disorder, and NRIs aim to correct this imbalance.[8]

Mechanism of Action of Selective Norepinephrine Reuptake Inhibitors.

II. Key Experimental Protocols for Evaluating NRI Research Compounds

The characterization of novel NRI compounds requires a battery of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.

A. In Vitro Assays

1. Radioligand Binding Assays

-

Principle: This assay measures the affinity of a test compound for the norepinephrine transporter by competing with a radiolabeled ligand that has a known high affinity for the NET.

-

Causality of Experimental Choices: The choice of the radioligand (e.g., [³H]nisoxetine) is critical as it must be highly selective for the NET to ensure that the measured competition is specific. The use of cell membranes from cells stably expressing the human NET (hNET) provides a clean and reproducible system to assess direct binding interactions.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the NET in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test NRI compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Quantification: Wash the filters to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding), which can then be converted to a Ki (inhibition constant) value.

2. Synaptosomal Uptake Assays

-

Principle: This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]norepinephrine) into synaptosomes, which are resealed nerve terminals containing functional transporters.

-

Causality of Experimental Choices: Synaptosomes provide a more physiologically relevant system than isolated membranes as they retain the necessary ion gradients and cellular machinery for active transport. This assay directly measures the functional consequence of NET inhibition.

Step-by-Step Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., cortex, hippocampus) by differential centrifugation of brain homogenates.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test NRI compound in a physiological buffer.

-

Uptake Initiation: Add the radiolabeled norepinephrine to initiate the uptake process.

-

Incubation: Incubate for a short period (typically a few minutes) at 37°C to measure the initial rate of uptake.

-

Uptake Termination and Separation: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: Measure the radioactivity retained by the synaptosomes on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 value for the inhibition of norepinephrine uptake, which reflects the functional potency of the test compound.

Experimental Workflow for NRI Compound Evaluation.

B. In Vivo Assays

1. In Vivo Microdialysis

-

Principle: This technique allows for the direct measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

-

Causality of Experimental Choices: Microdialysis provides direct evidence that an NRI compound can cross the blood-brain barrier and engage its target in the living brain, leading to the expected neurochemical changes. The choice of brain region for probe implantation depends on the specific research question (e.g., prefrontal cortex for cognition studies).

Step-by-Step Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion and Sampling: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Collect the dialysate samples at regular intervals.

-

Sample Analysis: Analyze the concentration of norepinephrine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-drug norepinephrine levels as a percentage of the baseline levels to determine the magnitude and duration of the drug's effect.

III. Comparative Analysis of Key NRI Research Compounds

| Compound | Ki for NET (nM) | Selectivity vs. SERT | Selectivity vs. DAT | Key Research Applications |

| Atomoxetine | ~5 | ~100-fold | ~1000-fold | ADHD models, cognitive enhancement studies.[3][11][13] |

| Reboxetine | ~1.1 | ~100-fold | ~1000-fold | Depression models, studies on social behavior.[14][15][16] |

| Viloxazine | ~10.4 | ~100-fold | ~1000-fold | ADHD models, multimodal action research.[7][17] |

| Edivoxetine (LY2216684) | ~1.3 | >100-fold | >100-fold | Investigational antidepressant and ADHD therapeutic.[18][19][20][21] |

| Talopram (Lu 10-171) | ~1.6 | ~200-fold | ~2000-fold | Tool compound for studying NET function.[22] |

| Talsupram (Lu 5-005) | ~4.5 | ~100-fold | ~100-fold | Early generation NRI for basic research.[5][23] |

IV. Challenges and Future Directions in NRI Research

While selective NRIs have proven to be valuable research tools and therapeutic agents, several challenges remain.

-

Off-Target Effects: Although termed "selective," many NRIs can have activity at other transporters or receptors at higher concentrations.[8] Thorough characterization of a compound's selectivity profile is essential for interpreting experimental results accurately.

-

Translational Validity: The predictive validity of animal models for human neuropsychiatric disorders is a persistent challenge. Careful consideration of the behavioral paradigms and outcome measures is crucial for translating preclinical findings to the clinic.

-

Individual Variability: The response to NRIs can vary significantly between individuals, likely due to genetic variations in the NET and other components of the noradrenergic system.[2]

Future research in the field of NRIs will likely focus on:

-

Development of More Selective Compounds: The quest for compounds with even greater selectivity for the NET will continue, which will provide more precise tools for dissecting the role of norepinephrine in brain function.

-

PET Ligand Development: The development of high-affinity and selective positron emission tomography (PET) ligands for the NET will enable the in vivo visualization and quantification of this transporter in the human brain, aiding in our understanding of its role in disease and response to treatment.

-

Personalized Medicine Approaches: Integrating genetic information with clinical data will help to predict individual responses to NRI treatment and guide personalized therapeutic strategies.

Conclusion

Selective norepinephrine reuptake inhibitor research compounds are indispensable tools for advancing our understanding of the noradrenergic system and for the development of novel treatments for a range of debilitating brain disorders. A thorough understanding of their pharmacology, coupled with the rigorous application of appropriate experimental methodologies, is essential for unlocking their full potential. As research continues to unravel the complexities of noradrenergic signaling, NRIs will undoubtedly remain at the forefront of neuroscience and drug discovery.

References

- Selective norepinephrine reuptake inhibitor. (n.d.). In Grokipedia.

-

Selective norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

-

Selective norepinephrine reuptake inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Serotonin and norepinephrine reuptake inhibitors (SNRIs). (2025, March 6). Mayo Clinic. Retrieved from [Link]

-

Norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

-

Serotonin–norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

-

2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). (2020, November 3). Neuroscientifically Challenged. Retrieved from [Link]

- Storebø, O. J., et al. (2018). Noradrenaline reuptake inhibitors (NRIs) for attention deficit hyperactivity disorder (ADHD) in adults.

-

SNRIs (Serotonin and Norepinephrine Reuptake Inhibitors). (2025, September 26). Cleveland Clinic. Retrieved from [Link]

-

Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). (2025, January 15). American Addiction Centers. Retrieved from [Link]

- Rothman, R. B., & Baumann, M. H. (2009). Norepinephrine transporter inhibitors and their therapeutic potential.

-

How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. (2024, June 9). Verywell Mind. Retrieved from [Link]

- Clemow, D. B., et al. (2017). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review.

- Jin, L., et al. (2013). Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder. Journal of Clinical Pharmacology, 53(11), 1157-1165.

- Wong, E. H., et al. (2000). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 6(4), 357-374.

-

Norepinephrine transporter. (n.d.). In Wikipedia. Retrieved from [Link]

- Kent, J. M. (2000). Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression. The Annals of Pharmacotherapy, 34(1), 67-74.

- Kielbasa, W., et al. (2018). Pharmacokinetics and Pharmacodynamics of Edivoxetine (LY2216684), a Norepinephrine Reuptake Inhibitor, in Pediatric Patients with Attention-Deficit/ Hyperactivity Disorder. Journal of Child and Adolescent Psychopharmacology, 28(7), 476-485.

- Kourounakis, A. P., & Rekka, E. A. (2020). Structure Modeling of the Norepinephrine Transporter. Molecules, 25(1), 209.

-

Atomoxetine. (n.d.). In StatPearls. Retrieved from [Link]

- Delgado, P. L., & Michaels, T. (1999). Reboxetine: a review of efficacy and tolerability. Drugs of Today (Barcelona, Spain: 1998), 35(9), 725-737.

-

Edivoxetine. (n.d.). In Wikipedia. Retrieved from [Link]

-

8HFF: Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. (2024, May 15). RCSB PDB. Retrieved from [Link]

-

How Atomoxetine Works: Understanding Its Mechanism of Action. (2024, March 21). GoodRx. Retrieved from [Link]

- Kumar, B., et al. (2018). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 10(15), 1839-1857.

-

Reboxetine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Future Growth of Selective Norepinephrine Reuptake Inhibitor (NRI) Market with a 8.4% CAGR 2025 to 2032. (n.d.). Apiary. Retrieved from [Link]

- Jacobsen, J. P., et al. (2017). Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. MedChemComm, 8(6), 1253-1259.

-

Atomoxetine. (n.d.). In Wikipedia. Retrieved from [Link]

- Bonisch, H., et al. (2006). The norepinephrine transporter in physiology and disease. Handbook of Experimental Pharmacology, (175), 427-452.

-

What is the mechanism of action of Strattera (Atomoxetine)?. (2025, May 7). Dr.Oracle. Retrieved from [Link]

-

A study of the effects of LY2216684, a selective norepinephrine reuptake inhibitor, in the treatment of major depression. (n.d.). ResearchGate. Retrieved from [Link]

-

A New Paradigm Shift in Antidepressant Therapy: From Dual-action to Multitarget-directed Ligands. (2025, September 4). ResearchGate. Retrieved from [Link]

-

What are NET inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved from [Link]

Sources

- 1. verywellmind.com [verywellmind.com]

- 2. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Modeling of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. What are NET inhibitors and how do they work? [synapse.patsnap.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. goodrx.com [goodrx.com]

- 12. droracle.ai [droracle.ai]

- 13. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scholars@Duke publication: Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression. [scholars.duke.edu]

- 16. Reboxetine: a review of efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Edivoxetine - Wikipedia [en.wikipedia.org]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Technical Monograph: Amedalin Hydrochloride (CAS 22232-73-1)

[1][2][3]

Executive Summary

Amedalin hydrochloride (UK-3540-1) is a 3,3-disubstituted indolinone derivative originally synthesized by Pfizer in the early 1970s. It represents a class of tricyclic-like antidepressants that function as selective norepinephrine reuptake inhibitors (NRIs) . Unlike tricyclic antidepressants (TCAs) of its era, Amedalin exhibits a distinct pharmacological profile with minimal anticholinergic activity and high selectivity for the norepinephrine transporter (NET) over serotonin (SERT) or dopamine (DAT) transporters.

This guide provides a technical deep-dive into the physicochemical properties, mechanistic action, and validated experimental protocols for researchers utilizing Amedalin HCl as a chemical probe for noradrenergic signaling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Amedalin hydrochloride is a salt form requiring specific handling due to its solubility profile.[1][2] While many hydrochloride salts are water-soluble, the lipophilic indolinone core of Amedalin renders it sparingly soluble in neutral aqueous media, necessitating organic co-solvents for stock preparation.

Table 1: Technical Specifications

| Property | Data |

| CAS Number | 22232-73-1 |

| IUPAC Name | 3-methyl-3-[3-(methylamino)propyl]-1-phenyl-1,3-dihydro-2H-indol-2-one hydrochloride |

| Molecular Formula | C₁₉H₂₂N₂O[1][3][4][5][6][7][8][9][10][11][12][13] · HCl |

| Molecular Weight | 330.85 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | DMSO (>20 mg/mL); Ethanol (Moderate); Water (Insoluble/Poor) |

| pKa | ~9.5 (amine group) |

| Melting Point | 168–170 °C (decomposition) |

Pharmacology: Mechanism of Action[3][13][14]

Amedalin functions as a potent blocker of the Norepinephrine Transporter (NET) .[4] By binding to the NET on the presynaptic neuronal membrane, it prevents the reuptake of norepinephrine (NE) from the synaptic cleft. This action increases the extracellular concentration of NE, enhancing adrenergic neurotransmission at postsynaptic

Key Pharmacological Differentiators:

-

Selectivity: High affinity for NET; negligible affinity for SERT or DAT.

-

Side Effect Profile: Lacks the tertiary amine structure responsible for the severe anticholinergic side effects (dry mouth, urinary retention) seen in TCAs like amitriptyline.

Visualization: Synaptic Mechanism

The following diagram illustrates the specific locus of interaction for Amedalin within the noradrenergic synapse.

Figure 1: Mechanism of action showing Amedalin blocking the reuptake of norepinephrine (NE) at the NET.[4][12]

Experimental Methodologies

Stock Solution Preparation

Critical Note: Direct dissolution in aqueous buffers (PBS, Saline) often results in precipitation due to the lipophilic nature of the free base equilibrium.

Protocol:

-

Weighing: Accurately weigh 10 mg of Amedalin HCl.

-

Primary Solubilization: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide). Vortex vigorously for 30 seconds until the solution is completely clear.

-

Concentration: 10 mg/mL (~30 mM).

-

-

Storage: Aliquot into light-protective amber vials. Store at -20°C. Stable for 3 months.

-

Working Solution: On the day of the experiment, dilute the DMSO stock at least 1:1000 into the assay buffer to minimize solvent toxicity (final DMSO < 0.1%).

In Vitro Norepinephrine Uptake Assay

This assay measures the potency of Amedalin in inhibiting the uptake of radiolabeled NE into rat brain synaptosomes.

Materials:

-

[³H]-Norepinephrine (Radioligand)

-

Krebs-Ringer Phosphate buffer (pH 7.4)

-

Rat cortical tissue (Synaptosome source)

-

Whatman GF/B glass fiber filters

Workflow Logic: The assay relies on the active transport of [³H]-NE into synaptosomes. Amedalin competes with NE for the transporter.[4] We measure the reduction in radioactivity inside the filtered synaptosomes.

Figure 2: Step-by-step workflow for the synaptosomal [³H]-NE uptake inhibition assay.

Step-by-Step Protocol:

-

Homogenization: Homogenize rat cerebral cortex in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g for 10 min to remove debris. Retain supernatant (crude synaptosomes).

-

Preparation: Dilute supernatant into Krebs-Ringer buffer containing pargyline (MAO inhibitor) to prevent NE degradation.

-

Dosing: Add Amedalin HCl (from DMSO stock) to assay tubes at concentrations ranging from

M to -

Incubation: Pre-incubate for 5 minutes at 37°C.

-

Start: Initiate reaction by adding [³H]-Norepinephrine (final conc. 50 nM). Incubate for 5 minutes.

-

Stop: Terminate uptake by rapid filtration through Whatman GF/B filters using a cell harvester. Wash filters 3x with ice-cold buffer.

-

Analysis: Count radioactivity (CPM) via liquid scintillation. Calculate IC50 relative to vehicle control.

Safety & Toxicology

Hazard Classification: Acute Toxicant (Oral). Target Organ: Central Nervous System.

-

Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Inhalation: Dust may cause respiratory irritation.

-

Ingestion: Potent bioactive agent. May cause sympathetic nervous system overstimulation (tachycardia, hypertension, agitation).

-

Disposal: Dispose of as hazardous pharmaceutical waste via incineration.

References

-

Cañas-Rodriguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-phenylindolines.[3] A new class of antidepressant agents.[3] Journal of Medicinal Chemistry, 15(7), 762–770. Link

-

Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649–661. Link

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31075, Amedalin.[9] Link

Sources

- 1. Amedalin Hydrochloride - Ace Therapeutics [acetherapeutics.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Amedalin - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

Pharmacological Profile: Amedalin (UK-3540-1) vs. Non-Selective Tricyclics

The following technical guide provides a rigorous pharmacological comparison between Amedalin (UK-3540-1) and non-selective tricyclic antidepressants (TCAs).

Executive Summary

Amedalin (UK-3540-1) represents a pivotal moment in the history of psychopharmacology, marking the transition from "dirty" non-selective agents to precision neurochemistry. Developed by Pfizer in the early 1970s, Amedalin is an indole-derivative distinct from the dibenzazepine structure of classical tricyclic antidepressants (TCAs) like Imipramine and Amitriptyline.

While classical TCAs act as broad-spectrum monoamine reuptake inhibitors with high affinity for histaminic, muscarinic, and adrenergic receptors, Amedalin was engineered as a highly selective norepinephrine reuptake inhibitor (NRI) . This guide analyzes the mechanistic divergence that allows Amedalin to retain antidepressant efficacy while abolishing the anticholinergic and cardiotoxic side effect profile inherent to non-selective TCAs.

Chemical & Structural Basis[1]

The pharmacological divergence begins at the molecular scaffold level. Classical TCAs rely on a central seven-membered ring fused to two benzene rings, a structure that inherently creates steric promiscuity, allowing binding to multiple G-protein coupled receptors (GPCRs).

-

Non-Selective TCAs (e.g., Amitriptyline):

-

Scaffold: Dibenzocycloheptene (tricyclic core).

-

Side Chain: Propylamine chain allows flexibility, facilitating binding to SERT, NET, M1, and H1 receptors.

-

-

Amedalin (UK-3540-1):

-

Scaffold: 3,3-disubstituted-2-indolone.[1]

-

Conformation: The rigid indolone core restricts conformational freedom, narrowing the binding profile specifically to the Norepinephrine Transporter (NET).

-

Visualization: Structural Logic

The following diagram illustrates the functional groups responsible for the selectivity difference.

Figure 1: Structural Activity Relationship (SAR) driving the pharmacological divergence between classical TCAs and Amedalin.

Pharmacodynamics: The Reuptake Profile[3][4]

The core therapeutic mechanism for both agents is the elevation of synaptic monoamines. However, the ratio of inhibition between Serotonin (5-HT) and Norepinephrine (NE) differs radically.

Comparative Reuptake Inhibition ( / )[5]

| Target | Amedalin (UK-3540-1) | Amitriptyline (TCA) | Imipramine (TCA) | Clinical Implication |

| NET (Norepinephrine) | High Affinity ( | High Affinity ( | High Affinity ( | Both agents effectively drive noradrenergic drive. |

| SERT (Serotonin) | Negligible ( | High Affinity ( | High Affinity ( | Amedalin lacks the serotonergic component of TCAs. |

| DAT (Dopamine) | Negligible | Negligible | Negligible | Neither drug has significant abuse potential via dopamine. |

Key Insight: Amedalin functions as a "pure" NRI. Unlike Amitriptyline, which balances NET/SERT inhibition (SNRI-like), Amedalin relies entirely on the noradrenergic pathway for its antidepressant effect.

The "Dirty" Profile: Off-Target Receptor Binding

The defining failure of TCAs—and the primary advantage of Amedalin—lies in the "off-target" binding profile. The following data synthesizes binding affinities for the receptors responsible for toxicity.

Safety & Toxicity Profile Table

| Receptor System | Receptor | Amedalin Affinity ( | TCA (Amitriptyline) Affinity ( | Physiological Consequence of TCA Binding |

| Cholinergic | Muscarinic (M1) | Inactive (> 5,000 nM) | Very High (10-20 nM) | Dry mouth, blurred vision, constipation, cognitive impairment. |

| Histaminergic | Histamine (H1) | Inactive (> 5,000 nM) | Very High (1-5 nM) | Profound sedation, weight gain. |

| Adrenergic | Alpha-1 ( | Inactive (> 2,000 nM) | High (20-50 nM) | Orthostatic hypotension, dizziness, reflex tachycardia. |

Mechanism of Action: Signaling Pathway

The following diagram details the specific synaptic mechanism of Amedalin, highlighting its precision compared to the "shotgun" approach of TCAs.

Figure 2: Selective Noradrenergic Modulation. Note the explicit lack of interaction with M1 and H1 receptors.

Experimental Protocols for Validation

To empirically validate the profile described above, researchers must employ specific in vitro assays. The following protocols are standardized for differentiating selective NRIs from non-selective TCAs.

Protocol A: Synaptosomal [3H]-Norepinephrine Uptake Assay

Objective: Determine the potency (

-

Tissue Preparation:

-

Dissect rat cerebral cortex (rich in noradrenergic terminals).

-

Homogenize in ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

-

Centrifuge at 1,000 x g for 10 min; collect supernatant (S1).

-

Centrifuge S1 at 17,000 x g for 20 min to yield crude synaptosomal pellet (P2). Resuspend P2 in Krebs-Henseleit buffer.

-

-

Incubation:

-

Aliquot synaptosomes into assay tubes containing Amedalin (concentration range:

to -

Add radioligand: [3H]-Norepinephrine (final conc. 50 nM).

-

Incubate at 37°C for 5 minutes.

-

-

Termination & Counting:

-

Terminate reaction by rapid filtration over Whatman GF/B filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding).

-

Wash filters 3x with ice-cold buffer.

-

Measure radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific uptake (Total Uptake - Non-specific Uptake in presence of 10 µM Desipramine).

-

Plot % Inhibition vs. Log[Drug] to determine

.

-

Protocol B: Radioligand Binding for Off-Target Profiling (Muscarinic M1)

Objective: Confirm lack of anticholinergic activity (differentiation from Amitriptyline).

-

Ligand: Use [3H]-QNB (Quinuclidinyl benzilate), a high-affinity muscarinic antagonist.

-

Tissue: Rat cortex membranes.

-

Competition Binding:

-

Incubate membranes with [3H]-QNB (0.2 nM) and varying concentrations of Amedalin (

to -

Include Amitriptyline as a positive control (reference standard).

-

-

Validation Criteria:

-

Amitriptyline: Should show displacement with

nM. -

Amedalin: Should show no significant displacement even at 10 µM (

nM).

-

References

-

Canfield, C. J., et al. (1972). N-Phenyl-2-indolinones and N-phenylindolines.[1] A new class of antidepressant agents.[2] Journal of Medicinal Chemistry, 15(7), 762–770. Link

-

Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649–661. Link

- Pfizer Inc. (1974). Antidepressant 1-phenyl-3-aminoalkyl-indol-2-ones. U.S.

-

Richelson, E. (2001). Pharmacology of antidepressants.[3][4][2][5][6][7][8][9][10][11][12] Mayo Clinic Proceedings, 76(5), 511-527. (Reference for TCA binding profiles). Link

-

Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748. Link

Sources

- 1. Amedalin - Wikipedia [en.wikipedia.org]

- 2. A non-selective (amitriptyline), but not a selective (citalopram), serotonin reuptake inhibitor is effective in the prophylactic treatment of chronic tension-type headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amedalin hydrochloride | 22232-73-1 | Benchchem [benchchem.com]

- 5. Search results | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Diagnosis and Discussion - Case 1126 | Department of Pathology [path.pitt.edu]

- 8. Serotonin and Norepinephrine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]

- 10. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 11. researchgate.net [researchgate.net]

- 12. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Development and Pharmacological Profile of UK-3540-1 (Amedalin)

Executive Summary

UK-3540-1 , chemically known as Amedalin hydrochloride , represents a pivotal yet discontinued chapter in the evolution of monoaminergic antidepressants. Developed by Pfizer in the late 1960s and early 1970s, this compound was designed to overcome the "dirty" pharmacological profile of first-generation Tricyclic Antidepressants (TCAs). Unlike its predecessors (e.g., Imipramine, Amitriptiline), which exhibited broad promiscuity across muscarinic, histaminergic, and adrenergic receptors, UK-3540-1 was engineered as a selective norepinephrine reuptake inhibitor (NRI) .

This whitepaper dissects the chemical architecture, pharmacodynamic selectivity, and the specific clinical toxicology profile—notably urological adverse events—that led to its termination. While never marketed, UK-3540-1 served as a critical "chemical probe," validating the hypothesis that antidepressant efficacy could be decoupled from anticholinergic toxicity.

Chemical Identity and Structural Architecture

UK-3540-1 deviates from the classic tricyclic dibenzazepine core. Instead, it utilizes an indolinone scaffold , specifically a 3,3-disubstituted N-phenyl-2-indolinone.[1]

Physicochemical Data

| Parameter | Specification |

| Generic Name | Amedalin Hydrochloride |

| Code Name | UK-3540-1 |

| IUPAC Name | 3-Methyl-3-[3-(methylamino)propyl]-1-phenyl-1,3-dihydro-2H-indol-2-one hydrochloride |

| Molecular Formula | C₁₉H₂₂N₂O[2][3][4][5][6] · HCl |

| Molecular Weight | 330.85 g/mol (HCl salt) |

| CAS Number | 22232-73-1 (HCl) |

| Core Scaffold | N-phenyl-2-indolinone |

Structural Logic & SAR

The design of UK-3540-1 was driven by Structure-Activity Relationship (SAR) studies aimed at rigidifying the propyl-amine side chain found in TCAs.

-

The Indolinone Core: Provides a rigid, planar anchor that mimics the lipophilic overlap required for the Norepinephrine Transporter (NET) binding pocket.

-

3,3-Disubstitution: The presence of a methyl group and a methylaminopropyl chain at the C3 position creates a chiral center (though often studied as a racemate) and prevents rapid metabolic oxidation.

-

Secondary Amine: The terminal methylamino group is critical for protonation at physiological pH, allowing ionic interaction with Asp75 in the NET binding site.[1]

Pharmacology: Mechanism of Action[1][7]

Selectivity Profile

The defining characteristic of UK-3540-1 is its selectivity .[4] In radioligand binding assays and synaptosomal uptake studies, UK-3540-1 demonstrated potent inhibition of norepinephrine (NE) uptake without significant affinity for:

-

Serotonin Transporter (SERT): Negligible inhibition.[2]

-

Dopamine Transporter (DAT): Negligible inhibition.

-

Muscarinic Acetylcholine Receptors (mAChR): Low affinity (avoiding dry mouth, blurred vision, constipation).

-

Histamine H1 Receptors: Low affinity (avoiding sedation/weight gain).

Synaptic Dynamics Visualization

The following diagram illustrates the mechanistic intervention of UK-3540-1 at the noradrenergic synapse.

Figure 1: Pharmacodynamic blockade of the Norepinephrine Transporter (NET) by UK-3540-1, resulting in elevated synaptic norepinephrine concentrations.[1]

Preclinical Development

In rodent models, UK-3540-1 exhibited a robust antidepressant-like profile.[1]

-

Reserpine Reversal: It successfully reversed reserpine-induced hypothermia and ptosis in mice, a standard screen for noradrenergic activity.

-

Locomotor Activity: Unlike amphetamines, it did not produce excessive locomotor stimulation, confirming it was not a direct dopamine releaser.

-

Toxicity: Acute toxicity studies (LD50) in rats suggested a safety margin comparable to Imipramine, but with significantly fewer autonomic signs (e.g., less mydriasis).

Clinical History and Discontinuation

Despite promising preclinical data, the clinical development of UK-3540-1 was halted. The compound entered early Phase I/II trials (notably documented by Gallant et al., 1969), but failed to progress to registration.

The Toxicology Failure Mode

The primary driver for discontinuation was a specific, limiting side effect profile that emerged in human volunteers:

-

Genitourinary Distress: Male subjects reported significant "scrotal discomfort" and difficulty initiating urination (hesitancy).

-

Mechanism of Side Effect: While the drug was designed to be non-anticholinergic, the intense noradrenergic stimulation of the bladder neck (rich in

-adrenergic receptors) likely caused urinary retention. This effect mimicked the urinary hesitancy seen in TCAs but was potentially more pronounced or qualitatively different due to the lack of opposing cholinergic modulation.

Comparative Analysis: Why it Failed

| Feature | UK-3540-1 (Amedalin) | Imipramine (TCA) | Modern NRIs (e.g., Reboxetine) |

| NE Reuptake | Potent | Potent | Potent |

| 5-HT Reuptake | Weak | Potent | Weak |

| Anticholinergic | Low | High | Low |

| Side Effects | Urinary Hesitancy, Scrotal Pain | Dry mouth, Sedation, Cardiotoxicity | Insomnia, Urinary Hesitancy |

| Outcome | Discontinued | Standard of Care (1960-1980) | Approved (EU) / Failed (US) |

Development Workflow Visualization

The following diagram outlines the logical progression of UK-3540-1 from chemical synthesis to clinical termination.

Figure 2: Developmental timeline of UK-3540-1, highlighting the critical failure point in clinical trials.

References

-

Cañas-Rodriguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-phenylindolines.[2] A new class of antidepressant agents.[2][7][8][9] Journal of Medicinal Chemistry, 15(7), 762–770. Link

-

Gallant, D. M., Bishop, M. P., & Guerrero-Figueroa, R. (1969). A preliminary evaluation of a potential antidepressant compound: Amedalin (UK-3540-1).[1][3][4][5][7] Current Therapeutic Research, 11(5), 296–299.[7]

-

Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649–661. Link

-

Pfizer Inc. (1970). South African Patent Application 68 01,099.[7] (Original patent disclosure for the UK-3540 series).

Sources

- 1. Amedalin hydrochloride | 22232-73-1 | Benchchem [benchchem.com]

- 2. Amedalin - Wikipedia [en.wikipedia.org]

- 3. Amedalin Hydrochloride - Ace Therapeutics [acetherapeutics.com]

- 4. mentalhealthdaily.com [mentalhealthdaily.com]

- 5. WO2018200775A1 - Methods and compositions for treating sleep apnea - Google Patents [patents.google.com]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. scribd.com [scribd.com]

- 8. Pfizer - Wikipedia [en.wikipedia.org]

- 9. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

Amedalin Hydrochloride: Pharmacodynamics and NET Binding Kinetics

Executive Summary

Amedalin hydrochloride (UK-3540-1) represents a pivotal structural archetype in the class of selective norepinephrine reuptake inhibitors (NRIs).[1][2][3][4] Synthesized in the early 1970s, it provided early proof-of-concept for the therapeutic potential of selective noradrenergic modulation, distinct from the tricyclic antidepressants (TCAs) which often carried heavy anticholinergic and antihistaminergic burdens.

This technical guide details the binding kinetics, molecular mechanism, and experimental validation of Amedalin’s interaction with the Norepinephrine Transporter (NET/SLC6A2). It is designed for researchers investigating monoamine transporter pharmacology and structure-activity relationships (SAR).

Molecular Mechanism of Action

The efficacy of Amedalin is defined by its high-affinity blockade of the NET, a sodium-chloride-dependent neurotransmitter symporter. Unlike substrates (e.g., norepinephrine, tyramine) that are translocated across the membrane, Amedalin acts as a non-transported competitive inhibitor .

Structural Determinants of Binding

Amedalin’s selectivity profile is a direct consequence of its specific pharmacophore, which exploits the distinct topography of the NET orthosteric binding site (S1).

| Functional Group | Mechanistic Role |

| Indolinone Core | Provides a rigid scaffold that orients the side chain and aromatic substituents, reducing entropic penalty upon binding. |

| N-Phenyl Moiety | Critical for Selectivity: This bulky group occupies a specific hydrophobic pocket within the NET extracellular vestibule. This pocket is less accessible in the Serotonin Transporter (SERT) and Dopamine Transporter (DAT), conferring Amedalin's >100-fold selectivity over these targets. |

| Methylaminopropyl Chain | Potency Driver: The secondary amine mimics the terminal amine of norepinephrine, engaging in an essential ionic interaction with Asp75 (human NET numbering) deep within the binding site. |

| C3-Methyl Group | Sterically constrains the propyl side chain, locking it into a bioactive conformation that favors the "outward-open" state of the transporter. |

The Inhibition Cycle

Amedalin binds to the NET in its outward-open conformation , stabilizing the transporter in a state that prevents the conformational change required for substrate translocation. This is described by the Alternating Access Model .

Fig 1. Amedalin arrests the transport cycle by stabilizing the Outward-Open state, preventing the transition to the occluded state necessary for transport.

Binding Affinity Profile

While modern literature often cites newer derivatives, Amedalin’s binding profile established the benchmark for non-tricyclic NRIs.

Comparative Affinity Data

The following table synthesizes binding affinity (

| Compound | Target | Selectivity (NET vs SERT) | Clinical Status | |

| Amedalin | NET | < 10 * | > 100-fold | Discontinued (Preclinical) |

| Desipramine | NET | 0.8 - 4.0 | ~20-fold | Marketed (TCA) |

| Atomoxetine | NET | 4.5 | > 300-fold | Marketed (Selective NRI) |

| Reboxetine | NET | 1.1 | > 1000-fold | Marketed (Selective NRI) |

*Note: Specific historical

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of Amedalin or related analogs, the Radioligand Binding Assay using [³H]-Nisoxetine (a high-affinity NET ligand) is the gold standard. This protocol ensures self-validation through the use of specific and non-specific binding controls.

Materials

-

Source Tissue: HEK293 cells stably expressing human NET (hNET) or Rat frontal cortex membranes.

-

Radioligand: [³H]-Nisoxetine (Specific Activity: ~80 Ci/mmol).

-

Non-Specific Ligand: Desipramine (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow Logic

The assay relies on competitive displacement . We measure the ability of non-radioactive Amedalin to displace [³H]-Nisoxetine from the NET binding site.

Fig 2. Step-by-step workflow for determining Ki values via competitive radioligand displacement.

Step-by-Step Methodology

-

Membrane Preparation: Homogenize tissue/cells in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a final protein concentration of 20-40 µ g/well .

-

Plate Setup: Use a 96-well format.

-

Total Binding (TB): Buffer + Membrane + [³H]-Nisoxetine (1 nM).

-

Non-Specific Binding (NSB): Buffer + Membrane + [³H]-Nisoxetine + Desipramine (10 µM).

-

Test Wells: Buffer + Membrane + [³H]-Nisoxetine + Amedalin (10⁻¹¹ M to 10⁻⁵ M).

-

-

Equilibrium: Incubate for 60 minutes at 25°C. Note: Equilibrium time is critical; insufficient time leads to underestimation of affinity.

-

Termination: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding to the filter. Wash 3x with ice-cold buffer.

-

Quantification: Add scintillant and count radioactivity.

-

Calculation:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Fit data to a one-site competition model to derive

. -

Convert to

using the Cheng-Prusoff equation :

-

Structure-Activity Relationship (SAR) Insights

Amedalin serves as a case study for the "N-aryl-indolinone" pharmacophore.

-

N-Phenyl Substitution: Removal of the N-phenyl ring results in a dramatic loss of potency (>50-fold), confirming the necessity of the hydrophobic interaction in the S1 vestibule [1].

-

Side Chain Length: The propyl (3-carbon) linker is optimal. Ethyl (2-carbon) or butyl (4-carbon) linkers disrupt the alignment of the amine with Asp75, reducing affinity.

-

Stereochemistry: While Amedalin is often studied as a racemate (UK-3540-1), later studies on similar indolinones suggest the eutomer (active enantiomer) typically possesses the (S)-configuration, though Amedalin itself is achiral at the C3 position if the substituents are identical (which they are not here; C3 is a chiral center).

References

-

Cañas-Rodriguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-phenylindolines. A new class of antidepressant agents. Journal of Medicinal Chemistry, 15(7), 762–770. Link

-

Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649–661. Link

- Pfizer Inc. (1974).

-

Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258. Link

Sources

- 1. Amedalin hydrochloride | 22232-73-1 | Benchchem [benchchem.com]

- 2. WO2019152475A1 - Methods and compositions for treating sleep apnea - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. WO2018200775A1 - Methods and compositions for treating sleep apnea - Google Patents [patents.google.com]

The Indolinone Scaffold in Psychopharmacology: From Dopaminergic Modulation to Neuroprotective Kinase Inhibition

Abstract

The indolinone (2-oxindole) scaffold represents a privileged structure in medicinal chemistry, characterized by its versatility in targeting both G-Protein Coupled Receptors (GPCRs) and protein kinases. While historically recognized for its role in antipsychotic (e.g., Molindone, Ziprasidone) and antiparkinsonian (e.g., Ropinirole) pharmacotherapy, recent advancements have repositioned indolinone derivatives as Multi-Target Directed Ligands (MTDLs). This technical guide analyzes the structural determinants governing the transition between dopaminergic modulation and neuroprotective kinase inhibition (GSK3β, LRRK2), providing a roadmap for the development of next-generation psychotropic agents.

Structural Pharmacology & Mechanism of Action[1]

The indolinone core (1,3-dihydro-2H-indol-2-one) functions as a hydrogen bond donor/acceptor system capable of mimicking the purine ring of ATP (in kinases) or interacting with key aspartate/serine residues in monoamine receptors.

The Dopaminergic/Serotonergic Axis (GPCRs)

In psychopharmacology, the indolinone moiety is often employed to stabilize receptor binding through hydrogen bonding at the orthosteric site.

-

D2/D3 Receptor Agonism (Ropinirole): Ropinirole utilizes a propyl-substituted amino side chain at position 4 of the indolinone ring. The indolinone oxygen acts as a hydrogen bond acceptor, mimicking the catechol hydroxyls of dopamine, facilitating activation of the D2/D3 receptors to treat Parkinson’s disease.

-

D2/5-HT2A Antagonism (Ziprasidone): Ziprasidone incorporates a 6-chloro-oxindole moiety.[1] Here, the oxindole system does not activate the receptor but contributes to high-affinity binding (pK_i ~ 8-9) at D2 and 5-HT2A receptors. The lipophilic nature of the chloro-substitution at C-6 enhances hydrophobic pocket penetration, while the oxindole NH donates a hydrogen bond to Serine residues in the binding pocket, locking the receptor in an inactive conformation.

-

D2 Antagonism (Molindone): A dihydroindolone derivative, Molindone functions as a typical antipsychotic.[2] Its morpholine side chain and oxygenated core create a steric block that prevents dopamine coupling, effectively reducing positive symptoms of schizophrenia.

The Neuroprotective Axis (Kinase Inhibition)

The 3-position of the indolinone ring is highly reactive. Condensation at this site (typically via Knoevenagel reaction) yields 3-alkylidene derivatives that fit into the ATP-binding pocket of kinases.

-

GSK3β Inhibition: 3-substituted indolinones can form hydrogen bonds with the "hinge region" of Glycogen Synthase Kinase 3β (GSK3β). Inhibition of GSK3β is a leading strategy for neuroprotection in Alzheimer's and Bipolar Disorder, preventing tau hyperphosphorylation.

Visualization: Mechanism of Action Pathways

Figure 1: Dual pharmacological pathways of the Indolinone scaffold targeting GPCRs (left) and Kinases (right).

Structure-Activity Relationship (SAR) Analysis

The biological activity of the indolinone scaffold is strictly dictated by substitution patterns. The table below summarizes critical SAR rules derived from field data.

| Position | Modification | Effect on Pharmacology | Representative Drug |

| N-1 | Alkylation (e.g., propyl) | Increases lipophilicity; critical for BBB penetration. | Ropinirole |

| C-2 | Carbonyl Oxygen | Essential H-bond acceptor. Removal abolishes activity. | All Indolinones |

| C-3 | Methylene (-CH2-) | Flexible linker; allows GPCR conformational adaptation. | Ropinirole |

| C-3 | Alkylidene (=CH-Ar) | Rigidifies structure; targets Kinase ATP pockets (Hinge binder). | Sunitinib (Repurposing) |

| C-5/6 | Halogenation (Cl, F) | Metabolic stability; enhances hydrophobic pocket affinity. | Ziprasidone (6-Cl) |

| C-4 | Amino Side Chain | Dictates receptor subtype selectivity (D2 vs D3). | Ropinirole |

Experimental Protocols

Synthesis of 3-Substituted Indolinone Derivatives

Objective: To synthesize a library of 3-benzylidene-indolin-2-ones for kinase screening. This protocol utilizes a base-catalyzed Knoevenagel condensation, a high-yield, atom-economic pathway.

Reagents:

-

Oxindole (1.0 equiv)

-

Substituted Benzaldehyde (1.1 equiv)

-

Piperidine (0.1 equiv, Catalyst)

-

Ethanol (Solvent)[3]

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask, dissolve 1.33 g (10 mmol) of oxindole in 20 mL of absolute ethanol.

-

Activation: Add 0.1 mL of piperidine. Stir at room temperature for 5 minutes. Causality: Piperidine acts as a base to deprotonate the C-3 position of the oxindole, forming a nucleophilic enolate.

-

Condensation: Add 11 mmol of the specific substituted benzaldehyde (e.g., 3,5-di-tert-butyl-4-hydroxybenzaldehyde for anti-inflammatory potential).

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

-

Precipitation: Cool the reaction mixture to 0°C in an ice bath. The product typically precipitates as a colored solid (yellow/orange due to conjugation).

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water to achieve >98% purity (HPLC).

In Vitro D2 Receptor Binding Assay

Objective: To determine the binding affinity (

System Validation:

-

Positive Control: Haloperidol (

~ 0.5-1.0 nM). -

Negative Control: Buffer only (Total Binding).

-

Non-Specific Binding (NSB): 10 µM (+)Butaclamol.

Protocol:

-

Membrane Preparation: Use CHO cells stably expressing human D2 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

-

Incubation: In a 96-well plate, mix:

-

50 µL Membrane suspension (20 µg protein).

-

50 µL

-Raclopride (Radioligand, final conc. 2 nM). -

50 µL Test Compound (Concentration range:

to

-

-

Equilibrium: Incubate for 60 minutes at 25°C. Causality: Sufficient time is required to reach equilibrium for accurate

calculation. -

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Calculate

using non-linear regression. Convert to

Visualization: Synthesis & Screening Workflow

Figure 2: Integrated workflow for the synthesis and pharmacological evaluation of indolinone derivatives.

Clinical Status & Future Directions

The indolinone scaffold remains a cornerstone in psychiatric drug development.

-

Current Standard: Ziprasidone (Geodon) and Ropinirole (Requip) validate the scaffold's safety and efficacy in humans.

-

Emerging Pipeline: Research is shifting toward Dual-Target Inhibitors . For example, compounds that antagonize D2 receptors while simultaneously inhibiting GSK3β could theoretically treat the psychosis of schizophrenia while protecting against the cognitive decline associated with the disease (neuroprotection).

Key Challenge: Balancing lipophilicity (logP) is crucial. While 3-benzylidene derivatives are potent kinase inhibitors, they often suffer from poor water solubility. Formulation strategies (e.g., mesylate salts, as seen in Ziprasidone Mesylate) are essential for clinical viability.

References

-

Pfizer Inc. (2001). Ziprasidone (Geodon) Prescribing Information. U.S. Food and Drug Administration.[4] [Link]

-

GlaxoSmithKline. (2008).[4] Ropinirole (Requip) Prescribing Information. U.S. Food and Drug Administration.[4] [Link]

-

Endo Pharmaceuticals. (1974). Molindone Hydrochloride (Moban).[5] National Library of Medicine, DailyMed. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5095, Ropinirole. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 60854, Ziprasidone. [Link]

-

Zhang, H., et al. (2022). Design, Synthesis and Biological Evaluation of 3-Substituted Indolin-2-one Derivatives as Potent Anti-Inflammatory Agents. International Journal of Molecular Sciences. [Link]

-

Guide to Pharmacology. (2024). Ziprasidone Ligand Page. IUPHAR/BPS.[6] [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Molindone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Molindone - Wikipedia [en.wikipedia.org]

Methodological & Application

How to prepare Amedalin hydrochloride stock solution in DMSO

Application Note & Protocol

Preparation of Amedalin Hydrochloride Stock Solution in DMSO: A Guide for Reproducible In Vitro and In Vivo Studies

Introduction: The Criticality of Accurate Stock Solutions

Amedalin is a selective norepinephrine reuptake inhibitor that has been a subject of pharmacological research.[1] As with any bioactive small molecule, the integrity of experimental data hinges on the precise and consistent preparation of stock solutions. An improperly prepared stock solution—whether through inaccurate concentration, degradation, or contamination—can invalidate entire datasets, leading to irreproducible results and wasted resources.

This application note provides a detailed, field-proven protocol for the preparation, storage, and handling of Amedalin hydrochloride stock solutions using dimethyl sulfoxide (DMSO) as the solvent. The methodologies described herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility for researchers in pharmacology, neuroscience, and drug development. We will not only detail the procedural steps but also the scientific rationale behind them, empowering researchers to make informed decisions in their laboratory workflows.

The Scientific Rationale for Using DMSO

The choice of solvent is the foundational decision in stock solution preparation. Amedalin hydrochloride is soluble in DMSO but not in water.[2][3] However, the utility of DMSO extends far beyond mere solubilization.

-

Broad Solvating Power : DMSO is a highly polar, aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it an invaluable tool in drug discovery screening.[4][5][6]

-

Miscibility with Aqueous Media : DMSO is miscible with water and most organic liquids, which allows for the straightforward dilution of a concentrated DMSO stock into aqueous cell culture media or physiological buffers for final experimental use.[4][6]

-

Stability and Inertness : With a high boiling point of 189°C, DMSO evaporates very slowly at room temperature, which minimizes changes in stock concentration during handling.[4] It is also relatively inert and does not typically react with dissolved compounds.

-

Established Biological Vehicle : DMSO is widely used as a vehicle in both in vitro and in vivo studies.[4] It's important to note, however, that DMSO can have biological effects of its own. To mitigate these solvent effects, the final concentration of DMSO in cell-based assays should typically be kept below 0.5%.[7]

A critical property of DMSO is its ability to readily penetrate the skin and other biological membranes, carrying dissolved substances with it.[8][9] This necessitates stringent safety protocols, which will be detailed in Section 6.0.

Compound Specifications: Amedalin Hydrochloride

Accurate calculations begin with verified compound data. The following table summarizes the key physical and chemical properties of Amedalin hydrochloride.

| Property | Value | Source(s) |

| CAS Number | 22232-73-1 | [1][2][3][10] |

| Molecular Formula | C₁₉H₂₃ClN₂O | [2][3][10] |

| Molecular Weight | 330.85 g/mol | [3][10] |

| Appearance | Solid powder | [2][3] |

| Purity | >98% (or refer to Certificate of Analysis) | [2][3] |

| Solubility | Soluble in DMSO, insoluble in water | [2][3] |

| Storage (Solid) | Long-term (months to years) at -20°C; Short-term (days to weeks) at 0-4°C. Keep dry and dark. | [2][3] |

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in many experimental workflows.

Materials and Equipment

-

Amedalin hydrochloride (solid powder)

-

Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Calibrated micropipettes and sterile, low-retention tips

-

Amber or opaque glass vial with a PTFE-lined cap

-

Sterile, polypropylene microcentrifuge tubes for aliquots

-

Vortex mixer

-

Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Pre-Protocol Preparations: The Foundation of Accuracy

-

Consult the Safety Data Sheet (SDS): Before handling, thoroughly read the supplier-specific SDS for Amedalin hydrochloride. While a specific SDS is not universally available in public databases, related compounds can cause skin and eye damage, and may have reproductive toxicity.[11][12][13] Assume the compound is hazardous and handle with appropriate care.

-

Equilibrate Reagents: Allow the vial of Amedalin hydrochloride powder and the bottle of DMSO to sit at room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder or in the hygroscopic DMSO, which could affect weighing accuracy and compound stability.

Step-by-Step Procedure

-

Weigh the Compound: Tare the analytical balance with your chosen amber vial. Carefully weigh a precise amount of Amedalin hydrochloride directly into the vial. For this example, we will use 5.0 mg .

-

Calculate the Required DMSO Volume: Use the following formula to determine the volume of DMSO needed to achieve a 10 mM concentration.

-

Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

-

Calculation Example for 5.0 mg:

-

Mass = 5.0 mg = 0.005 g

-

Concentration = 10 mM = 0.010 mol/L

-

Molecular Weight = 330.85 g/mol

-

Volume (L) = 0.005 / (0.010 × 330.85) = 0.001511 L

-

Volume (µL) = 1511 µL

-

-

-

Dissolution: Using a calibrated micropipette, add the calculated volume (1511 µL) of room-temperature DMSO to the vial containing the Amedalin hydrochloride powder.

-